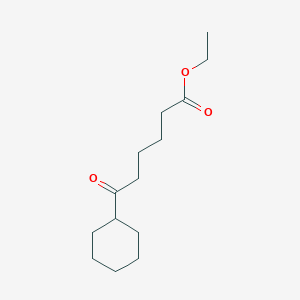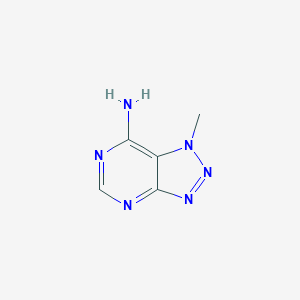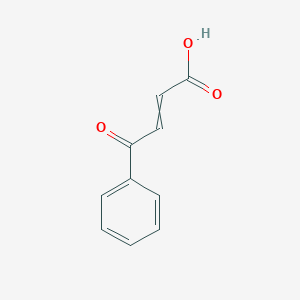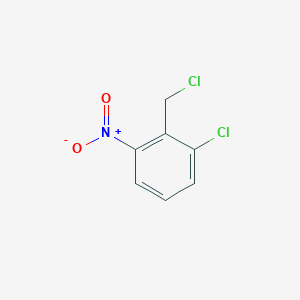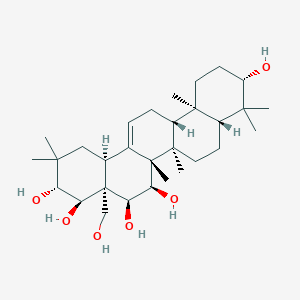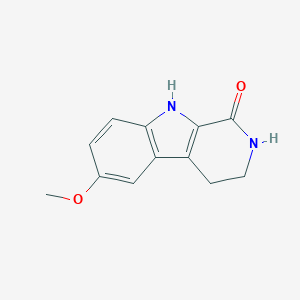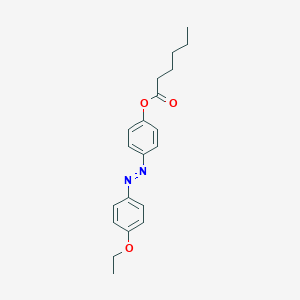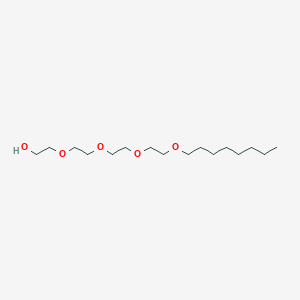
TETRAETHYLENE GLYCOL MONOOCTYL ETHER
Vue d'ensemble
Description
Octane, (Hydroxyethyloxy)Tri(Ethyloxy)- est un composé organique synthétique appartenant à la classe des polyéthylène glycols. Il est composé d'un groupe hydroxyethyloxy suivi d'un groupe triéthyloxy et d'un groupe octane. Ce composé est un liquide incolore à l'odeur légère et est insoluble dans l'eau .
Mécanisme D'action
Target of Action
It’s known that this compound can be used as an excipient , which means it can help enhance the solubility, absorption, and bioavailability of other active pharmaceutical ingredients.
Mode of Action
As an excipient, it likely interacts with other compounds to improve their pharmacological properties .
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
As an excipient, it likely enhances the effectiveness of other active pharmaceutical ingredients .
Action Environment
It’s known that this compound should be stored in a sealed container in a dry environment, under -20°c .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Octane, (Hydroxyethyloxy)Tri(Ethyloxy)- implique la réaction de l'octanol avec l'oxyde d'éthylène en présence d'un catalyseur basique. La réaction se déroule par une série d'étapes d'éthoxylation, où l'oxyde d'éthylène est ajouté au groupe hydroxyle de l'octanol, formant le composé souhaité. Les conditions de réaction comprennent généralement une plage de température de 100 à 150 °C et une pression de 1 à 2 atmosphères .
Méthodes de production industrielle : La production industrielle de l'Octane, (Hydroxyethyloxy)Tri(Ethyloxy)- suit une voie de synthèse similaire à celle décrite ci-dessus. Le processus est réalisé dans des réacteurs à grande échelle avec une surveillance continue des paramètres de réaction pour garantir un rendement et une pureté élevés. Le produit final est purifié par distillation et filtration pour éliminer tous les produits de départ et sous-produits non réagis .
Analyse Des Réactions Chimiques
Types de réactions : Octane, (Hydroxyethyloxy)Tri(Ethyloxy)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide à température ambiante.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre à basse température.
Substitution : Iodure de sodium dans l'acétone à température de reflux.
Principaux produits :
Oxydation : Aldéhydes ou acides carboxyliques.
Réduction : Alcools.
Substitution : Halogénures ou amines.
4. Applications de la recherche scientifique
Octane, (Hydroxyethyloxy)Tri(Ethyloxy)- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme solvant et réactif en synthèse organique et en chimie des polymères.
Biologie : Employé dans l'étude des protéines membranaires et de leurs interactions.
Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa biocompatibilité.
Industrie : Utilisé dans la production de tensioactifs, de lubrifiants et d'adhésifs.
5. Mécanisme d'action
Le mécanisme d'action de l'Octane, (Hydroxyethyloxy)Tri(Ethyloxy)- implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut interagir avec les protéines membranaires, modifiant leur structure et leur fonction. Le composé peut également agir comme un tensioactif, réduisant la tension superficielle et améliorant la solubilité des molécules hydrophobes .
Composés similaires :
Polyéthylène glycol : Structure similaire mais avec des longueurs de chaîne variables.
Polypropylène glycol : Fonction similaire mais avec des propriétés chimiques différentes.
Éthylène glycol : Un composé plus simple avec moins de groupes éthoxy.
Unicité : Octane, (Hydroxyethyloxy)Tri(Ethyloxy)- est unique en raison de sa combinaison spécifique de groupes hydroxyethyloxy et triéthyloxy, qui lui confèrent des propriétés chimiques et physiques distinctes. Sa capacité à subir plusieurs types de réactions chimiques et ses applications dans divers domaines en font un composé polyvalent .
Applications De Recherche Scientifique
(Hydroxyethyloxy)Tri(Ethyloxy)Octane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and adhesives.
Comparaison Avec Des Composés Similaires
Polyethylene Glycol: Similar in structure but with varying chain lengths.
Polypropylene Glycol: Similar in function but with different chemical properties.
Ethylene Glycol: A simpler compound with fewer ethoxy groups.
Uniqueness: (Hydroxyethyloxy)Tri(Ethyloxy)Octane is unique due to its specific combination of hydroxyethyloxy and triethyloxy groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile compound .
Propriétés
IUPAC Name |
2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZZFHAVXYAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066479 | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19327-39-0 | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
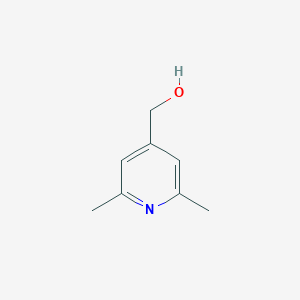

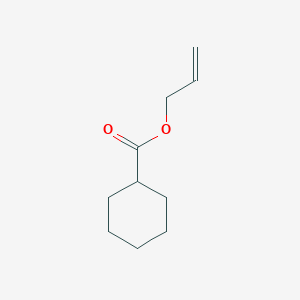

![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
